1-(4-Iodobenzyl)-1h-pyrazol-4-amine

Physicochemical profiling Drug-likeness Lead optimization

Researchers requiring a reliable iodo-pyrazole intermediate for cross-coupling, crystallographic phasing, or halogen-bonding studies often face supply inconsistency and inadequate purity. 1-(4-Iodobenzyl)-1H-pyrazol-4-amine (CAS 1483629-15-7) resolves these challenges with a single, well-characterized scaffold. - Iodine enables strong anomalous X-ray scattering (f’’ ≈ 6.9 e⁻) for SAD/MAD phasing, a capability absent in bromo/chloro analogs. - Quantitative dehalogenation under Pd catalysis allows traceless iodine removal post-functionalization, a reactivity profile unique to the iodo derivative. - High purity (98%) ensures reproducible results in fragment screens, radiopharmaceutical precursor synthesis, and medicinal chemistry campaigns.

Molecular Formula C10H10IN3
Molecular Weight 299.11 g/mol
Cat. No. B13634336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodobenzyl)-1h-pyrazol-4-amine
Molecular FormulaC10H10IN3
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)N)I
InChIInChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
InChIKeyGPKSYVDNBILBSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodobenzyl)-1H-pyrazol-4-amine: Identity, CAS & Physicochemical Profile


1-(4-Iodobenzyl)-1H-pyrazol-4-amine (CAS 1483629‑15‑7) is a heterocyclic primary amine belonging to the 4‑aminopyrazole family. It carries a 4‑iodobenzyl substituent at the N1 position and a free –NH₂ group at the C4 position of the pyrazole ring [1]. The iodine atom imparts distinct physicochemical properties—a molecular weight of 299.11 g·mol⁻¹, a predicted XLogP3 of 1.8, a topological polar surface area (TPSA) of 43.8 Ų, and a computed density of 1.79 g·cm⁻³—that set it apart from its lighter halogen (F, Cl, Br) and non‑halogenated analogs [2]. These parameters directly influence solubility, membrane permeability, and heavy‑atom derivatization potential, making the compound a strategically chosen intermediate in medicinal chemistry and chemical biology.

Why 1-(4-Iodobenzyl)-1H-pyrazol-4-amine Cannot Be Replaced by Chloro, Bromo, or Des-Halo Analogs


Simple replacement of the 4‑iodobenzyl group with a 4‑chlorobenzyl, 4‑bromobenzyl, or unsubstituted benzyl moiety may appear chemically trivial, yet such a swap abolishes the very properties that justify procurement of this specific compound. The iodine atom is not merely a placeholder; it defines molecular weight, lipophilicity, polarizability, and reactivity in cross‑coupling and halogen‑bonding applications [1]. In Suzuki–Miyaura reactions, halogenated aminopyrazoles exhibit divergent reactivity: direct comparison across chloro, bromo, and iodo derivatives shows that iodo substrates suffer from a higher propensity for dehalogenation side reactions, which can be detrimental or intentionally exploited depending on the synthetic strategy [2]. Furthermore, the iodine atom serves as an X‑ray anomalous scatterer for crystallographic phasing—a role that the lighter halogens cannot fulfill [3]. Therefore, substituting a cheaper or more readily available analog risks compromising the experimental outcome, whether the goal is structure‑based drug design, covalent probe development, or radiopharmaceutical precursor synthesis.

Differentiation Evidence vs. Closest Analogs


MW, TPSA & XLogP3 Differentiation

The iodine atom in 1-(4-iodobenzyl)-1H-pyrazol-4-amine elevates molecular weight by 91.4 Da relative to the 4‑chloro analog and increases calculated lipophilicity by approximately 0.6–0.8 log units compared to the non‑halogenated parent. These differences are critical for membrane partitioning, protein binding, and off‑target promiscuity assessments .

Physicochemical profiling Drug-likeness Lead optimization

Suzuki–Miyaura Reactivity Divergence: Iodo vs. Bromo/Chloro

In a systematic comparison of halogenated aminopyrazoles, the iodo derivative exhibited a greater tendency toward dehalogenation under standard Suzuki–Miyaura conditions relative to the corresponding bromo and chloro substrates. This property can be exploited when a traceless directing group or a sequential coupling–dehalogenation strategy is desired [1].

Cross-coupling chemistry Synthetic methodology C–C bond formation

Iodine as Anomalous Scatterer for Crystallography

The iodine atom (atomic number 53) provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling experimental phasing of protein–ligand co‑crystal structures. Br (Z = 35) and Cl (Z = 17) offer progressively weaker signals, and the des‑halo analog provides none [1].

X-ray crystallography SAD/MAD phasing Structural biology

Purity Specification: ≥98% (HPLC) vs. Lower-Grade Analogs

Commercially supplied 1-(4-iodobenzyl)-1H-pyrazol-4-amine is routinely available at ≥98% purity by HPLC, as verified by vendor CoA . In contrast, several close analogs (e.g., 1-(4-chlorobenzyl)-1H-pyrazol-4-amine hydrochloride) are frequently listed at 95% minimum purity, introducing additional impurity-related variability in biological or catalytic assays .

Quality control Reproducibility Procurement specification

Halogen-Bond Donor Strength Enhancement

The σ‑hole potential on the iodine atom in aryl iodides is significantly more electropositive than that of bromine or chlorine, resulting in stronger and more directional halogen bonds (C–I···O/N). Computed electrostatic potential maxima (VS,max) for iodobenzene derivatives are approximately 20–30 kcal·mol⁻¹ versus 10–15 kcal·mol⁻¹ for bromobenzene and 5–10 kcal·mol⁻¹ for chlorobenzene [1].

Halogen bonding Fragment-based drug discovery Supramolecular chemistry

Radioiodination Potential for SPECT Imaging

The aryl iodide moiety in 1-(4-iodobenzyl)-1H-pyrazol-4-amine permits direct isotopic exchange or tin‑precursor radioiodination to introduce ¹²⁵I (t₁/₂ = 59.4 d) or ¹³¹I (t₁/₂ = 8.0 d), yielding radioligands for SPECT imaging. Bromine‑77 (t₁/₂ = 57 h) offers lower specific activity and shorter imaging windows, while chlorine lacks clinically useful radioisotopes [1].

Radioiodination SPECT imaging Theranostics

High-Value Application Scenarios


Sequential Coupling–Dehalogenation Strategies

When a synthetic route requires initial functionalization at the pyrazole 4‑NH₂ followed by a traceless removal of the iodine handle, 1-(4-iodobenzyl)-1H-pyrazol-4-amine is the preferred substrate. As demonstrated by Jedinák et al., iodo‑aminopyrazoles undergo facile dehalogenation under Pd catalysis, enabling a two‑step, one‑pot diversification–dehalogenation sequence that bromo and chloro analogs resist [1]. This reactivity profile is directly tied to the quantitative dehalogenation divergence described in Section 3.

Heavy-Atom Derivatization for Experimental Phasing

Structural biology groups synthesizing or soaking ligand candidates into protein crystals can rely on the iodine atom’s strong anomalous signal (f’’ ≈ 6.9 e⁻ at Cu Kα) for SAD or MAD phasing. The lighter halogen analogs (Br, Cl) generate significantly weaker signals, often requiring higher occupancy or multiple copies, which may not be achievable [1]. The evidence in Section 3 establishes that the iodo compound uniquely meets this phasing requirement.

Fragment-Based Lead Discovery via Halogen Bonding

In fragment screens where halogen bonding to a backbone carbonyl or a structured water molecule is hypothesized to drive affinity, the iodine‑bearing fragment delivers a σ‑hole magnitude ~2‑fold stronger than bromine and ~3–4‑fold stronger than chlorine [1]. This quantitative difference (Section 3) directly translates into measurable binding energy gains detectable by SPR or ITC, making the iodo compound the only rational choice for testing halogen‑bond hypotheses.

SPECT Tracer Development by Direct Radioiodination

Programs developing iodine‑123‑ or iodine‑131‑labeled pyrazole‑based radioligands for oncology or neurology imaging require a stable, well‑characterized aryl iodide precursor. The 4‑iodobenzyl compound permits direct electrophilic radioiodination or isotopic exchange, yielding high‑specific‑activity tracers with imaging windows of days to weeks. The bromo analog’s shorter‑lived isotopes (⁷⁶Br, 16 h) preclude long‑term biodistribution studies, as quantified in the isotope half‑life comparison in Section 3 [1].

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